N-(N-Glycylglycyl)-3-phenyl-DL-alanine

Description

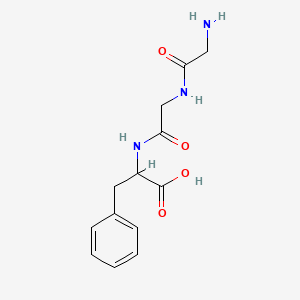

N-(N-Glycylglycyl)-3-phenyl-DL-alanine is a synthetic tripeptide derivative with the chemical formula C₁₄H₁₉N₃O₅ (inferred from structural analogs). Its CAS registry number is 2719-21-3, and its EC number is 220-320-6 . The compound features a glycylglycyl dipeptide chain linked to 3-phenyl-DL-alanine, where the phenyl group is attached to the β-carbon of the alanine backbone. This structure combines peptide functionality with aromatic hydrophobicity, making it a candidate for biochemical studies and pharmaceutical intermediates. Notably, it shares structural motifs with terlipressin (a vasopressin analog), which contains the N-glycylglycyl moiety in its sequence .

Properties

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c14-7-11(17)15-8-12(18)16-10(13(19)20)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,17)(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJAOGBVWCYGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50995816 | |

| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74292-78-7 | |

| Record name | Glycylglycylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74292-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-Glycylglycyl)-3-phenyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074292787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(N-glycylglycyl)-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide-Modified Alanine Derivatives

Terlipressin (N-[N-(N-glycylglycyl)glycyl]-8-L-lysinevasopressin)

- Structure: A 12-amino acid peptide incorporating the N-glycylglycyl group.

- Molecular Weight : 1227.37 g/mol .

- Application : Used clinically as a vasoconstrictor to treat hepatorenal syndrome.

- Key Difference : While N-(N-Glycylglycyl)-3-phenyl-DL-alanine is a small tripeptide, terlipressin is a larger, biologically active peptide with specific receptor targeting .

Glycyl-DL-alanine

Aromatic Side-Chain Modified Alanines

3-(1-Naphthyl)-D-alanine

- Structure : D-alanine with a 1-naphthyl group at the β-position.

- CAS : 78306-92-0 .

- Application: Potential use in fluorescent probes or enzyme inhibitors due to its bulky aromatic group.

- Key Difference : The naphthyl group enhances steric bulk and π-π interactions compared to the phenyl group in the target compound .

N-acetyl-ar-fluoro-3-phenyl-DL-alanine

- Structure : Fluorinated phenyl group attached to acetylated DL-alanine.

- Molecular Formula: C₁₁H₁₂FNO₃ .

- Application : Fluorination may improve metabolic stability and bioavailability in drug candidates.

- Key Difference: The fluorine atom introduces electronegativity, altering electronic properties compared to the non-fluorinated target compound .

Agrochemical Alanine Derivatives

Metalaxyl and Benalaxyl

- Structure : DL-alanine derivatives with methoxyacetyl or phenylacetyl groups.

- CAS Examples :

- Application : Fungicides targeting oomycete pathogens.

- Key Difference: These compounds are acylated at the amino group, whereas the target compound features a peptide linkage, resulting in distinct biological targets .

Acetylated and Methylated Alanines

N-Acetyl-DL-alanine

- Structure : Acetyl group attached to DL-alanine.

- Molecular Weight : 147.13 g/mol (calculated).

- Application : Intermediate in pharmaceutical synthesis (e.g., antibiotics).

- Synthesis : Prepared via reaction of DL-alanine with acetic anhydride .

N-Methyl-DL-alanine

Comparative Data Table

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves sequential peptide bond formation between glycylglycine and 3-phenyl-DL-alanine. The key steps include:

- Activation of carboxyl groups for amide bond formation.

- Protection and deprotection of amino acid functional groups to prevent side reactions.

- Coupling reactions under controlled conditions to ensure high yield and stereochemical integrity.

- Purification of the final peptide product.

Peptide Bond Formation via Ugi Multicomponent Reaction (Ugi-4CR)

A modern and efficient approach to synthesize diN-substituted glycyl-phenylalanine derivatives, including this compound analogs, is based on the Ugi four-component reaction (Ugi-4CR). This method involves:

- Reacting an isocyanide (e.g., DL-Phenylalanine ethyl ester isocyanide), paraformaldehyde, a carboxylic acid, and an amine component.

- Preformation of an imine intermediate for 1 hour to improve reaction efficiency.

- Subsequent addition of acid and isocyanide components.

- Two-step synthesis followed by N- or C-terminus deprotection to yield the target peptide.

This method yields moderate to good product quantities with high purity after flash chromatography purification. It enables structural diversity by varying the carboxylic acid and amino components in the reaction.

Catalyzed Addition and Hydrogenation Method

A patented method for related amino acid derivatives preparation involves:

- An addition reaction between two compounds under the catalysis of thiourea and/or urea compounds, which improve selectivity and yield.

- The addition product is then hydrogenated in the presence of acid, a suitable solvent (e.g., isoamyl alcohol, t-amyl alcohol, isopropyl alcohol, or t-butyl alcohol), and a heavy metal catalyst such as palladium.

- A catalytic activity inhibitor (second thiourea compound) is added to control catalyst activity and improve product yield.

- The reaction proceeds via an imine intermediate, with steric effects controlled by the catalyst to favor selective attack and improve separation efficiency.

This method is noted for its short synthetic route, simple post-treatment, and industrial applicability.

Classical Peptide Synthesis Techniques

Traditional peptide synthesis methods applicable to this compound include:

- Solid-phase peptide synthesis (SPPS) using protected amino acid derivatives.

- Solution-phase peptide coupling using carbodiimide reagents (e.g., EDC, DCC) with additives like HOBt to minimize racemization.

- Use of protecting groups such as Boc or Fmoc on amino groups and esters on carboxyl groups.

- Sequential coupling of glycylglycine to 3-phenyl-DL-alanine, followed by deprotection and purification.

These methods require careful control of reaction conditions to prevent racemization and side reactions.

Reaction Conditions and Catalysts

Purification and Characterization

- Flash chromatography is commonly used to purify peptide products after synthesis.

- Purity confirmation is performed by spectroscopic methods including NMR, mass spectrometry, and HPLC.

- Deprotection steps are carefully controlled to avoid peptide bond cleavage.

- Final products are characterized by molecular weight (279.29 g/mol) and structure confirmation via 2D/3D NMR and crystallography when possible.

Summary Table of Preparation Methods

Q & A

Q. What are the key structural characterization methods for N-(N-Glycylglycyl)-3-phenyl-DL-alanine, and how are they applied?

To confirm the molecular structure, researchers should employ:

- Mass Spectrometry (MS): High-resolution MS (e.g., electron ionization) verifies the molecular weight (calculated: ~315.3 g/mol) and fragmentation patterns. The NIST database (NIST MS Number: 230769) provides reference spectra for glycyl-alanine derivatives .

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR and 2D techniques (e.g., COSY, HSQC) resolve stereochemistry and connectivity. For example, the phenyl group’s aromatic protons (δ 7.2–7.4 ppm) and glycine backbone protons (δ 3.0–4.0 ppm) can be assigned using coupling constants and NOE correlations .

Q. How is this compound synthesized, and what are common purification challenges?

Synthesis typically involves:

- Stepwise Peptide Coupling: Glycylglycine is activated (e.g., via carbodiimides) and coupled to 3-phenyl-DL-alanine. Solid-phase synthesis may reduce racemization risks .

- Purification: Reverse-phase HPLC or ion-exchange chromatography isolates the product. Challenges include removing unreacted glycine precursors and resolving DL stereoisomers, which may require chiral columns .

Q. What are the primary research applications of this compound in biochemical studies?

- Amino Acid Transport Studies: Analogous to N-Methyl-DL-alanine, it can probe trans-stimulation mechanisms in membrane transporters due to its modified backbone .

- Enzyme Inhibition Assays: The phenyl group may interact with hydrophobic enzyme pockets, making it a candidate for testing amidase or peptidase inhibition .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in solid-phase synthesis?

- Activation Strategy: Use HOBt/DIC coupling to minimize side reactions.

- Deprotection Efficiency: Monitor Fmoc removal kinetics (UV at 301 nm) to avoid incomplete deprotection .

- DL-Stereoisomer Separation: Chiral additives (e.g., cyclodextrins) in mobile phases improve HPLC resolution. Alternatively, enzymatic resolution with acylases can isolate specific enantiomers .

Q. How should conflicting bioactivity data (e.g., enzyme inhibition vs. activation) be analyzed for this compound?

- Purity Verification: Re-analyze batches via LC-MS to rule out impurities (e.g., residual glycine) affecting results .

- Assay Conditions: Test under varying pH, ionic strength, and co-solvents. For example, glycine derivatives may exhibit pH-dependent conformational changes .

- Control Experiments: Compare with structurally similar compounds (e.g., N-acetylated analogs) to isolate the role of the glycylglycyl moiety .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., alanine racemase). Focus on the phenyl group’s van der Waals interactions and glycine’s hydrogen-bonding potential .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability in aqueous vs. membrane environments, critical for transport studies .

Q. How can researchers address discrepancies in reported solubility data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.